Eleostearic acid

Cancer Biology Oncology Apoptosis

Source authentic α-Eleostearic acid (ESA) with the native 9Z,11E,13E stereochemistry critical for PPARγ activation and ferroptosis induction. This conjugated triene is functionally distinct from isomers like punicic acid or CLA, offering superior bioconversion to cis9,trans11-CLA and tumor suppression via targeted lipid peroxidation. Its unique UV absorption at 273 nm also enables the CAT assay for antioxidant screening. Do not substitute—only the specific conjugated triene geometry delivers these validated research outcomes.

Molecular Formula C18H30O2
Molecular Weight 278.4 g/mol
CAS No. 13296-76-9
Cat. No. B079682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEleostearic acid
CAS13296-76-9
Synonyms9,11,13-CLN
9,11,13-conjugated linolenic acid
9,11,13-octadecatrienoic acid
9c,11t,13t-CLN
9cis,11trans,13trans-conjugated linolenic acid
eleostearic acid
eleostearic acid, (E,E,E)-isomer
eleostearic acid, (E,Z,E)-isomer
eleostearic acid, (Z,E,E)-isomer
eleostearic acid, (Z,Z,E)-isomer
trichosanic acid
Molecular FormulaC18H30O2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCCCCC=CC=CC=CCCCCCCCC(=O)O
InChIInChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-10H,2-4,11-17H2,1H3,(H,19,20)/b6-5+,8-7+,10-9+
InChIKeyCUXYLFPMQMFGPL-SUTYWZMXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eleostearic Acid (CAS 13296-76-9) Procurement Guide: Baseline Characteristics and Comparator Context


Eleostearic acid (ESA), also designated α-eleostearic acid or (9Z,11E,13E)-octadeca-9,11,13-trienoic acid, is a C18 polyunsaturated fatty acid distinguished by a conjugated triene system [1]. This conjugated triene arrangement, featuring alternating double and single bonds, is the fundamental structural feature that differentiates ESA from non-conjugated octadecatrienoic acids such as α-linolenic acid (ALA; all-cis-9,12,15-18:3). The compound is the predominant fatty acid in tung oil (comprising approximately 80% of total fatty acids) and is also a significant component of bitter gourd seed oil (approximately 60-65%) [2]. The presence of three conjugated double bonds imparts distinct chemical reactivity, including enhanced susceptibility to oxidation and strong ultraviolet absorption at approximately 273 nm, properties that are exploited in both industrial and research applications [3].

Eleostearic Acid: Why Conjugated Linolenic Acid Isomers and CLA Are Not Interchangeable Substitutes


Generic substitution among conjugated fatty acids is scientifically untenable due to the profound influence of double bond geometry and position on biological activity, metabolic fate, and chemical stability. Eleostearic acid (9Z,11E,13E-18:3) differs from its closest isomer, punicic acid (9Z,11E,13Z-18:3), solely in the geometry of the terminal double bond (trans versus cis). This single stereochemical variation results in quantifiable differences in antioxidant potency, metabolic conversion efficiency to conjugated linoleic acid (CLA), and tissue distribution [1]. Furthermore, ESA exhibits markedly different biological effects compared to CLA (e.g., 9Z,11E-CLA), which lacks the third conjugated double bond. Studies directly comparing ESA and CLA demonstrate that the conjugated triene system of ESA confers significantly greater tumor suppressive activity and distinct mechanistic pathways involving lipid peroxidation and PPARγ activation that are not observed with CLA [2]. Substituting ESA with non-conjugated α-linolenic acid (ALA) would eliminate the conjugated triene functionality entirely, negating its unique UV absorption properties and its specific biological activities tied to the conjugated system. The quantitative evidence detailed in Section 3 underscores that these structural nuances translate into performance differences critical for targeted research and industrial applications.

Eleostearic Acid Differentiation Evidence: Quantitative Comparison Against Punicic Acid, CLA, and ALA


Superior Antitumor Efficacy of Eleostearic Acid Compared to Conjugated Linoleic Acid (CLA) In Vivo

In a direct head-to-head in vivo comparison using a DLD-1 human colon cancer xenograft model in nude mice, dietary administration of α-eleostearic acid (α-ESA) resulted in a significantly stronger suppression of tumor growth compared to the CLA isomers 9Z,11E-CLA and 10E,12Z-CLA [1]. While the study reports a qualitative 'stronger antitumor effect', the associated mechanistic data provides quantifiable differentiation. Specifically, α-ESA treatment led to a substantial increase in lipid peroxidation within tumor tissues, a key event not observed to the same extent with CLA. In vitro, α-ESA induced apoptosis in DLD-1 cells with an EC50 of 20 µM, a potency metric for which a direct CLA comparator value is not provided in this study but which establishes a quantitative benchmark for ESA's activity [2]. The data demonstrate that the conjugated triene system of ESA confers a distinct, more potent anticancer mechanism via lipid peroxidation that is not replicated by the conjugated diene system of CLA [1].

Cancer Biology Oncology Apoptosis

Superior Antioxidant Activity of Eleostearic Acid Over Punicic Acid in a Rat Model of Oxidative Stress

A direct comparative study in rats evaluated the antioxidant efficacy of α-eleostearic acid (α-ESA) and its isomer, punicic acid (PA), against oxidative stress induced by sodium arsenite [1]. Both isomers (administered at 0.5% of total lipid) restored altered biochemical parameters of oxidative stress. Critically, the study concluded that the antioxidant activity of α-eleostearic acid was more predominant than that of punicic acid. This difference in efficacy is attributed to the contrasting cis-trans configuration of the isomers: α-ESA possesses a 33% cis, 66% trans molecular composition, whereas PA has a 66% cis, 33% trans configuration [1]. This structural difference is also linked to α-ESA being a more efficient antioxidant than PA against oxidative DNA damage in a subsequent study [2].

Oxidative Stress Antioxidants Toxicology

Enhanced Metabolic Conversion of Eleostearic Acid to Bioactive CLA Compared to Punicic Acid

A comparative in vivo study in mice demonstrated that α-eleostearic acid (α-ESA) is more effectively metabolized into the bioactive conjugated linoleic acid (CLA) isomer cis9,trans11-18:2 than is punicic acid (PA) [1]. Both α-ESA and PA are known precursors to CLA, but the study's objective was to compare the relative conversion efficiency of these two conjugated linolenic acid (CLnA) isomers. The finding that α-ESA undergoes this bioconversion with greater efficiency is a direct and quantifiable metabolic advantage [1]. This differential metabolism is further supported by tissue analysis showing distinct effects of α-ESA and PA on the fatty acid composition of mouse tissues, including divergent impacts on the levels of docosahexaenoic acid (DHA, 22:6n-3) and arachidonic acid (AA, 20:4n-6) [2].

Lipid Metabolism Nutritional Biochemistry In Vivo Metabolism

Eleostearic Acid Acts as a Direct PPARγ Agonist, a Property Not Established for CLA or ALA

Computational docking and ligand-binding assays identified α-eleostearic acid (ESA) as a natural agonist for peroxisome proliferator-activated receptor gamma (PPARγ) [1]. This specific molecular interaction is not a recognized property of the closely related conjugated linoleic acid (CLA) or the non-conjugated α-linolenic acid (ALA). The functional consequence of this agonism was demonstrated in a mouse model of inflammatory bowel disease (IBD), where dietary administration of ESA ameliorated IBD-related phenotypes through both PPARγ-dependent and -independent mechanisms [1]. Furthermore, in MCF-7 breast cancer cells, ESA's activation of PPARγ was linked to the inhibition of ERK1/2 MAPK phosphorylation, upregulation of pro-apoptotic proteins (p53, p21, Bax), and downregulation of anti-apoptotic Bcl-2 [2]. This specific PPARγ agonism provides a distinct, targetable mechanism of action that differentiates ESA from its structural analogs.

Nuclear Receptors Inflammation Metabolic Disease

Differential Oxidative Stability and Unique UV Spectral Properties of Eleostearic Acid Compared to Non-Conjugated Fatty Acids

The conjugated triene system of eleostearic acid (ESA) confers a markedly different oxidative stability profile compared to non-conjugated polyunsaturated fatty acids like linoleic acid (LA) and α-linolenic acid (ALA). In a controlled auto-oxidation study at 37°C, the oxidation rate of α-ESA was faster than that of unconjugated fatty acids and CLA [1]. However, this rapid initial oxidation produced only small amounts of secondary oxidation products, as measured by thiobarbituric acid reactive substances (TBARS) and lipid hydroperoxide content [1]. Critically, this heightened reactivity can be mitigated: esterification of ESA into triacylglycerols or the addition of an antioxidant (α-tocopherol) increased its oxidative stability to a level similar to that of unconjugated fatty acids [1]. Furthermore, the conjugated triene system gives ESA a strong, characteristic UV absorption at 273 nm, a property absent in non-conjugated fatty acids, which has been exploited for the development of the Conjugated Autoxidizable Triene (CAT) assay for measuring antioxidant capacity [2].

Lipid Oxidation Analytical Chemistry Antioxidant Assays

Eleostearic Acid: Validated Application Scenarios Driven by Quantitative Differentiation Evidence


Research on Lipid Peroxidation-Mediated Cancer Therapeutics

This application is directly supported by evidence demonstrating that eleostearic acid (ESA) has a stronger tumor suppressive effect than CLA, with the mechanism specifically linked to enhanced lipid peroxidation in tumor tissues (Section 3, Evidence Item 1) [1]. For investigators studying ferroptosis or other oxidative stress-dependent cell death pathways in cancer, ESA serves as a potent and well-characterized inducer. The defined EC50 of 20 µM for apoptosis in DLD-1 colon cancer cells provides a quantitative benchmark for assay development and validation [2].

Development of Novel Antioxidant Capacity Assays (CAT/VesiCAT)

The unique UV absorption of ESA's conjugated triene system at 273 nm is the foundational principle for the Conjugated Autoxidizable Triene (CAT) assay and its high-throughput variant (VesiCAT) (Section 3, Evidence Item 5) [3]. This property, absent in non-conjugated fatty acids like ALA, makes ESA an indispensable reagent for developing spectrophotometric methods to measure antioxidant capacity. Its use as a UV probe is a direct industrial and research application driven by its unique molecular structure.

PPARγ Agonist Tool Compound for Inflammatory and Metabolic Disease Models

The identification of ESA as a natural PPARγ agonist, with proven efficacy in ameliorating experimental IBD in mice (Section 3, Evidence Item 4) [4], positions it as a valuable chemical probe for research on this nuclear receptor. Unlike CLA or ALA, ESA offers a natural product-derived tool for investigating PPARγ-dependent pathways in inflammation, metabolic syndrome, and cancer biology. Its defined mechanism of action via PPARγ activation and ERK1/2 inhibition in breast cancer cells further supports its use in targeted mechanistic studies [5].

In Vivo Metabolic Precursor for cis9,trans11-Conjugated Linoleic Acid (CLA)

For nutritional and metabolic studies requiring the endogenous production of the bioactive CLA isomer (cis9,trans11-18:2), ESA is the superior substrate compared to its isomer, punicic acid (Section 3, Evidence Item 3) [6]. The evidence of more effective bioconversion means that ESA can be used to elevate tissue levels of this specific CLA isomer more efficiently, enabling studies on the physiological effects of endogenously produced CLA.

Quote Request

Request a Quote for Eleostearic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.